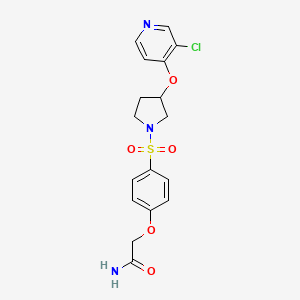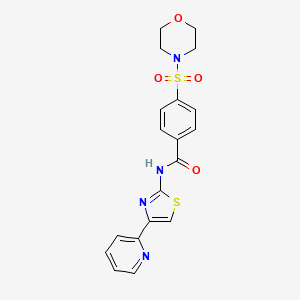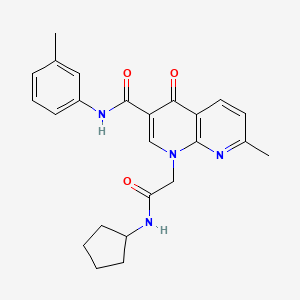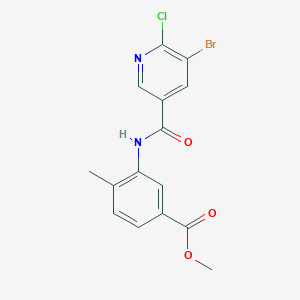
4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C29H24N6O8 and its molecular weight is 584.545. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intervalence Transitions in Mixed-Valence Species
In a study by Barlow et al. (2005), the electronic properties of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, which are structurally similar to 4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, were investigated. The research focused on the intervalence charge-transfer (IVCT) band of these compounds, revealing insights into the electronic coupling and electron-transfer distances in such molecular structures (Barlow et al., 2005).
Fluorinated Polyimides Derived from Novel Monomers
A study by Yang et al. (2007) explored the synthesis of organosoluble and light-colored fluorinated polyimides derived from novel monomers, which is related to the compound of interest due to the involvement of complex organic compounds in polyimide synthesis. The research highlighted the properties of these polyimides, such as solubility and thermal stability, which are crucial in material science and engineering applications (Yang, Su, & Hsu, 2007).
Photopolymerization Using Bis(4-methoxybenzoyl)diethylgermane
The study by Catel et al. (2016) on the use of bis(4-methoxybenzoyl)diethylgermane (BMDG) for the photopolymerization of vinylcyclopropanes highlights the potential application of complex organic molecules similar to the compound in advanced polymerization techniques. This research is significant for understanding the reactivity and efficiency of such compounds in polymer science (Catel, Fischer, Fässler, & Moszner, 2016).
Corrosion Inhibition in Mild Steel
The research by Bentiss et al. (2009) focused on the inhibition performance of a compound structurally related to 4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), on mild steel corrosion. This study is pertinent for understanding the application of such compounds in corrosion inhibition and protection of metals (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Biphenyl Synthesis in Phytoalexins
Liu et al. (2007) conducted a study on biphenyl synthase, a novel type III polyketide synthase, which is relevant due to the involvement of complex organic structures similar to the compound . This research provides insight into the biosynthesis of biphenyls, which are important in the plant defense mechanism (Liu, Raeth, Beuerle, & Beerhues, 2007).
properties
IUPAC Name |
4-[2,4-bis(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O8/c1-42-19-11-7-17(8-12-19)30-26-21(29(37)33-16-25(36)32-22-5-3-4-6-23(22)33)15-24(34(38)39)27(28(26)35(40)41)31-18-9-13-20(43-2)14-10-18/h3-15,30-31H,16H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKTZAOPUDVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=C(C=C2C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])NC5=CC=C(C=C5)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642478.png)
![6-Tert-butyl-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2642479.png)


![9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2642483.png)


![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)
![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)
![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)
![4-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2642498.png)
![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)
